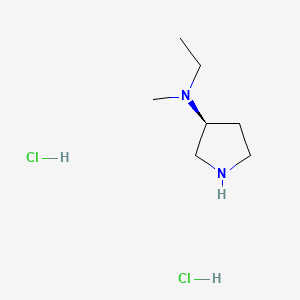
2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, an isopropoxy group at the 6-position, and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with chlorinating agents and isopropylating agents under controlled conditions. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to achieve the desired product. Safety measures and environmental considerations are also integral to the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrimidine ring to more oxidized forms.
Reduction: Reduction of the carboxylic acid group to alcohols or other derivatives.
Substitution: Replacement of the chlorine or isopropoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and in the study of pyrimidine chemistry.
Biology: The compound is used in biological studies to understand the interactions of pyrimidine derivatives with biological systems.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. The compound may bind to enzymes or receptors, influencing biological processes or chemical transformations.
Comparación Con Compuestos Similares
2-Chloro-6-methoxypyrimidine-4-carboxylic acid
2-Chloro-6-ethoxypyrimidine-4-carboxylic acid
2-Chloro-6-propoxypyrimidine-4-carboxylic acid
Uniqueness: 2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid is unique due to its isopropoxy group, which imparts different chemical and physical properties compared to its methoxy, ethoxy, and propoxy counterparts. These differences can influence its reactivity, solubility, and biological activity.
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-chloro-6-propan-2-yloxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-4(2)14-6-3-5(7(12)13)10-8(9)11-6/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
UZGRCRDHZMBGJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=NC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)

![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)




![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-thioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B15362275.png)
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B15362286.png)


![6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)
